3,4,6,6A,7,7a,8,9-octahydro-10H-spiro[chromeno[7,8-g]chromene-2,1'-cyclohexane]-10-thione
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Overview
Description
3,4,6,6A,7,7a,8,9-octahydro-10H-spiro[chromeno[7,8-g]chromene-2,1’-cyclohexane]-10-thione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,6A,7,7a,8,9-octahydro-10H-spiro[chromeno[7,8-g]chromene-2,1’-cyclohexane]-10-thione typically involves multi-step organic reactions. The process begins with the formation of the chromene core, followed by the introduction of the cyclohexane ring through cyclization reactions. Specific reagents and catalysts are employed to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be utilized to enhance efficiency and reduce production costs. The use of advanced purification methods, such as chromatography and crystallization, ensures the quality of the compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,4,6,6A,7,7a,8,9-octahydro-10H-spiro[chromeno[7,8-g]chromene-2,1’-cyclohexane]-10-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
3,4,6,6A,7,7a,8,9-octahydro-10H-spiro[chromeno[7,8-g]chromene-2,1’-cyclohexane]-10-thione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4,6,6A,7,7a,8,9-octahydro-10H-spiro[chromeno[7,8-g]chromene-2,1’-cyclohexane]-10-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1H-Cycloprop[e]azulene, 1a,2,3,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-: Shares a similar spiro structure but differs in the arrangement of rings and functional groups.
2H-Cyclopropa[a]naphthalen-2-one, 1,1a,4,5,6,7,7a,7b-octahydro-1,1,7,7a-tetramethyl-: Another spiro compound with distinct chemical properties and applications.
Uniqueness
3,4,6,6A,7,7a,8,9-octahydro-10H-spiro[chromeno[7,8-g]chromene-2,1’-cyclohexane]-10-thione stands out due to its unique combination of chromene and cyclohexane rings, which impart specific chemical and biological properties
Properties
Molecular Formula |
C21H26O2S |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
spiro[3,4,6,6a,7,7a,8,9-octahydrochromeno[7,8-g]chromene-2,1'-cyclohexane]-10-thione |
InChI |
InChI=1S/C21H26O2S/c24-19-7-6-16-12-15-5-4-14-8-11-21(9-2-1-3-10-21)23-20(14)17(15)13-18(16)22-19/h4,13,15-16H,1-3,5-12H2 |
InChI Key |
RRDHUGTZRFDISM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCC3=CCC4CC5CCC(=S)OC5=CC4=C3O2 |
Origin of Product |
United States |
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